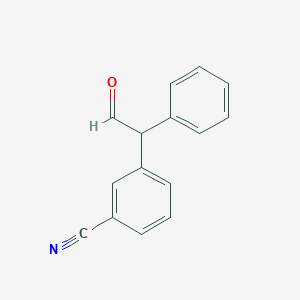

3-(2-Oxo-1-phenylethyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-(2-oxo-1-phenylethyl)benzonitrile |

InChI |

InChI=1S/C15H11NO/c16-10-12-5-4-8-14(9-12)15(11-17)13-6-2-1-3-7-13/h1-9,11,15H |

InChI Key |

FKNCKBIVFQPWGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2 Oxo 1 Phenylethyl Benzonitrile

Retrosynthetic Analysis of the 3-(2-Oxo-1-phenylethyl)benzonitrile Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the bond connecting the benzonitrile (B105546) moiety and the bond within the phenylethyl ketone fragment.

Disconnection at the Benzonitrile Moiety

A logical retrosynthetic disconnection involves cleaving the C-C bond between the cyanophenyl ring and the ethyl ketone chain. This leads to two potential synthetic strategies: Friedel-Crafts acylation and a nucleophilic substitution approach.

Strategy A: Friedel-Crafts Acylation

This approach envisions the formation of the aryl ketone via an electrophilic aromatic substitution. The disconnection of the bond between the carbonyl carbon and the benzonitrile ring suggests a Friedel-Crafts acylation reaction.

Retron: Aryl Ketone

Disconnection: C(aryl)-C(carbonyl) bond

Synthons: 3-cyanobenzoyl cation equivalent and a phenyl anion equivalent, or more practically, benzonitrile and a phenylacetyl electrophile.

Synthetic Equivalent: This translates to a reaction between benzonitrile and phenylacetyl chloride or phenylacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Strategy B: Nucleophilic Substitution

An alternative disconnection at the same C-C bond considers a nucleophilic attack.

Retron: Aryl Ketone

Disconnection: C(aryl)-C(carbonyl) bond

Synthons: A 3-cyanophenyl nucleophile and a phenylacetyl electrophile.

Synthetic Equivalent: This could involve the reaction of a 3-cyanophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with phenylacetyl chloride.

Disconnection at the Phenylethyl Ketone Moiety

Another strategic disconnection can be made at the C-C bond alpha to the carbonyl group within the phenylethyl ketone moiety. This suggests an alkylation reaction.

Retron: Ketone with an alpha-aryl substituent

Disconnection: Cα-Cβ bond of the ketone

Synthons: A 3-cyanobenzyl anion equivalent (nucleophile) and a benzoyl electrophile.

Synthetic Equivalent: This points to the alkylation of a 3-cyanobenzyl derivative, such as 3-cyanobenzyl cyanide or 3-cyanobenzyl bromide, with a benzoylating agent. For instance, the reaction of the enolate of 3-cyanophenylacetonitrile with benzoyl chloride.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogs.

Convergent Synthesis:

A convergent approach involves the independent synthesis of two complex fragments that are then joined together in the final steps. For the target molecule, this would entail:

Fragment 1 Synthesis: Preparation of a suitable 3-cyanophenyl derivative (e.g., 3-cyanobenzyl halide).

Fragment 2 Synthesis: Preparation of a suitable phenyl ketone precursor (e.g., a benzoylating agent).

Divergent Synthesis:

A divergent strategy begins with a common intermediate that can be elaborated into a variety of related structures. For instance, starting with 3-cyanobenzaldehyde, one could introduce the phenylethyl ketone moiety through various reactions. chemimpex.com This common precursor could also be used to synthesize other derivatives by modifying the aldehyde group, thus creating a library of related compounds from a single starting point. chemimpex.com

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of Substituted Benzonitrile Precursors

The 3-cyanophenyl moiety is a crucial building block. Several methods can be employed for the synthesis of functionalized benzonitriles.

From Toluidine Derivatives: A common route involves the Sandmeyer reaction, starting from 3-methylaniline (m-toluidine). Diazotization of the amino group followed by treatment with cuprous cyanide (CuCN) yields 3-methylbenzonitrile (B1361078) (m-tolunitrile). Subsequent functionalization of the methyl group, for instance, via radical bromination to 3-cyanobenzyl bromide, provides a key intermediate.

From Benzoic Acids: Substituted benzoic acids can be converted to the corresponding benzonitriles. This can be achieved by first converting the carboxylic acid to a primary amide, followed by dehydration using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).

| Starting Material | Reagents | Product | Reference |

| 3-Methylaniline | 1. NaNO₂, HCl 2. CuCN | 3-Methylbenzonitrile | General Knowledge |

| 3-Bromotoluene | CuCN, DMF | 3-Methylbenzonitrile | General Knowledge |

| 3-Aminobenzoic acid | 1. SOCl₂ 2. NH₃ 3. P₂O₅, heat | 3-Cyanobenzamide -> 3-Cyanobenzonitrile | General Knowledge |

Synthesis of Phenylethyl Ketone Precursors

The phenylethyl ketone fragment requires the formation of a carbon-carbon bond between a phenyl group and an acetyl group or its equivalent.

Friedel-Crafts Acylation of Benzene (B151609): A straightforward method to produce acetophenone, a simple phenylethyl ketone, is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid like AlCl₃. chemguide.co.uklibretexts.org

From Phenylacetic Acid Derivatives: Phenylacetic acid can be converted to its acid chloride, phenylacetyl chloride, using reagents like thionyl chloride or oxalyl chloride. This acid chloride is a versatile precursor for introducing the phenylacetyl group.

| Starting Material | Reagents | Product | Reference |

| Benzene | Acetyl chloride, AlCl₃ | Acetophenone | chemguide.co.uklibretexts.org |

| Phenylacetic acid | Thionyl chloride | Phenylacetyl chloride | General Knowledge |

By combining these precursor syntheses with the strategic disconnections outlined above, viable synthetic routes to this compound can be designed and executed. The choice of a specific route will depend on factors such as the availability of starting materials, desired yield, and scalability of the reactions.

Catalytic Approaches in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Catalytic reactions are fundamental to modern organic synthesis, offering atom-economical and efficient routes to complex molecules. For a target like this compound, the formation of the benzonitrile group and the ketone are key transformations that can be achieved using advanced catalytic systems.

The introduction of a nitrile group onto an aromatic ring is a crucial step in the synthesis of benzonitriles. nbinno.com Palladium-catalyzed cyanation of aryl halides and pseudohalides has become the most popular and versatile method for this transformation, largely replacing traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.govrsc.org

The first palladium-catalyzed cyanation was reported by Takagi in 1973, using aryl bromides and iodides with potassium cyanide. rsc.org Since then, significant progress has been made to improve the efficiency, substrate scope, and practicality of this reaction. nih.govrsc.org A key challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst, which can deactivate intermediates in the catalytic cycle. nih.gov

To overcome these challenges, various cyanide sources and catalytic systems have been developed. While simple salts like KCN and NaCN are effective, they often require anhydrous conditions. nih.gov Zinc cyanide (Zn(CN)₂) has found wide use as it is less toxic and more tolerant of various functional groups. nih.gov More recently, potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a non-toxic and practical cyanide source, suitable for a range of substrates under mild conditions. organic-chemistry.org The choice of ligands for the palladium catalyst is also critical for a successful transformation, with various phosphine-based ligands being employed to stabilize the catalyst and promote efficient coupling. nih.gov

| Cyanide Source | Typical Catalyst/Ligand System | Substrate (Aryl-X) | Key Advantages | Reference |

|---|---|---|---|---|

| KCN / NaCN | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands | Ar-I, Ar-Br | Cost-effective, foundational method. | nih.govrsc.org |

| Zn(CN)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃/dppf | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Wider functional group tolerance, reduced catalyst poisoning. | nih.gov |

| K₄[Fe(CN)₆] | [(allyl)PdCl]₂ / DPEphos | Ar-Imidazolylsulfonates | Non-toxic cyanide source, mild conditions, environmentally benign. | organic-chemistry.org |

The formation of the ketone functional group in this compound involves the creation of a carbon-carbon bond. While classical methods like Friedel-Crafts acylation are common, they often require harsh conditions and stoichiometric amounts of Lewis acids. Modern transition metal-catalyzed reactions provide milder and more selective alternatives. nih.gov

One powerful strategy is the oxidative coupling of C-H bonds with aldehydes, which can be catalyzed by metals such as rhodium (Rh) and palladium (Pd). nih.gov This approach allows for the direct acylation of an aromatic C-H bond, offering high atom economy. For instance, cationic Rh(III) catalysts can facilitate the coupling of aryl C-H bonds with a wide range of aryl and alkyl aldehydes, using an internal oxidant to form the ketone directly. nih.gov

Other innovative methods involve tandem reactions where complex aromatic ketones are assembled from simpler starting materials. pkusz.edu.cn For example, gold(I) or silver(I) can catalyze a tandem researchgate.netresearchgate.net-sigmatropic rearrangement and Myers-Saito cyclization of propargyl esters to generate a variety of aromatic ketones under mild conditions. pkusz.edu.cnacs.org These methods highlight the power of transition metal catalysis to orchestrate complex bond formations in a single operation. acs.org Nickel-catalyzed cross-coupling reactions have also been developed to transform aromatic aldehydes into aryl ketones using organozinc reagents, providing a mild and practical route. researchgate.net

| Catalytic Method | Transition Metal | Reactants | Description | Reference |

|---|---|---|---|---|

| Oxidative C-H Coupling | Rh(III), Pd(II) | Aryl C-H bond + Aldehyde | Direct formation of a C-C bond between an arene and an aldehyde, followed by in-situ oxidation to the ketone. | nih.gov |

| Tandem Rearrangement/Cyclization | Au(I), Ag(I) | Propargyl Esters | A catalytic cascade reaction that forms aromatic ketones through alkyne activation. | pkusz.edu.cnacs.org |

| Cross-Coupling | Nickel (Ni) | Aromatic Aldehyde + Organozinc Reagent | An efficient cross-coupling strategy for the synthesis of aryl ketones. | researchgate.net |

Novel Synthetic Methodologies and Process Optimization

Beyond establishing core bond-forming reactions, modern synthetic chemistry focuses on optimizing processes for selectivity and sustainability. The synthesis of a multifunctional molecule like this compound necessitates precise control over chemical reactivity and adherence to the principles of green chemistry.

For a molecule with both a ketone and a nitrile group, chemoselectivity —the ability to react with one functional group in the presence of another—is paramount. For example, during a reduction or oxidation step, reaction conditions must be chosen carefully to modify one group while leaving the other intact.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly important in both academic and industrial synthesis. nih.gov

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: The use of catalytic instead of stoichiometric reagents improves atom economy and reduces waste. The palladium and transition metal-catalyzed reactions discussed in section 2.4 are prime examples of this principle. rsc.orgthieme-connect.com

Safer Solvents and Reagents: A significant focus of green chemistry is replacing hazardous solvents and reagents with safer alternatives. For benzonitrile synthesis, a novel route utilizes a recyclable ionic liquid that serves as a co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org This method achieves a 100% yield of benzonitrile from benzaldehyde under optimized conditions. researchgate.netrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic C-H activation and tandem reactions are highly atom-economical as they form complex bonds without the need for pre-functionalized starting materials and stoichiometric byproducts. nih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts that operate under mild conditions contributes to lower energy consumption. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Mechanistic Investigations of Chemical Reactions Involving 3 2 Oxo 1 Phenylethyl Benzonitrile

Exploration of Reaction Pathways and Transition States

The reactivity of 3-(2-Oxo-1-phenylethyl)benzonitrile allows for its participation in a variety of chemical transformations, each characterized by distinct reaction pathways and transition states.

One notable reaction is the Me3Al-mediated domino nucleophilic addition/intramolecular cyclization with amines to form 1-aminoisoquinolines. nih.govd-nb.info The proposed mechanism for this transformation begins with the condensation of the ketone in 3-(2-oxo-2-phenylethyl)benzonitrile with an amine, facilitated by trimethylaluminum (B3029685) (Me3Al), to generate an imine intermediate. d-nb.info This is followed by an intramolecular cyclization, where the nitrogen of the imine attacks the cyano group, leading to the formation of a cyclic intermediate. d-nb.infobeilstein-archives.org

Another significant reaction pathway is the Michael addition of the anion of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones. nih.gov This reaction proceeds through the formation of a carbanion by deprotonation of the active methylene (B1212753) group in 3-oxo-3-phenylpropanenitrile using a base like sodium methoxide (B1231860). nih.gov This carbanion then acts as a nucleophile, attacking the double bond of the enynone in a regioselective manner. nih.gov The resulting diastereomeric anions are then protonated to yield δ-diketones. nih.gov

The exploration of these pathways often involves computational studies to model the transition state energies, providing a deeper understanding of the reaction barriers and the factors that govern product formation.

Elucidation of Reactive Intermediates

The identification and characterization of reactive intermediates are key to substantiating proposed reaction mechanisms. In the reactions of this compound, several key intermediates have been proposed.

In the Me3Al-mediated synthesis of 1-aminoisoquinolines, the primary reactive intermediate is believed to be an imine , formed from the condensation of the ketone moiety of 3-(2-oxo-2-phenylethyl)benzonitrile and an amine. d-nb.info This is followed by a cyclic intermediate resulting from the intramolecular attack of the imine nitrogen on the nitrile group. d-nb.infobeilstein-archives.org

In the Michael addition to enynones, the crucial reactive intermediate is the carbanion of 3-oxo-3-phenylpropanenitrile, generated by a base. nih.gov This is followed by the formation of diastereomeric anions after the nucleophilic attack on the enynone. nih.gov While not directly involving this compound, studies on related iron-catalyzed oxidation reactions highlight the formation of high-valent iron-oxo species, such as [Fe(IV)(O)(BQEN)]2+, as highly reactive intermediates. nih.gov These types of intermediates are often proposed in oxidation reactions and are characterized using spectroscopic techniques. nih.gov

Table 1: Proposed Reactive Intermediates

| Reaction | Proposed Intermediate | Description |

|---|---|---|

| Me3Al-mediated synthesis of 1-aminoisoquinolines | Imine | Formed from the condensation of the ketone and an amine. d-nb.info |

| Me3Al-mediated synthesis of 1-aminoisoquinolines | Cyclic Intermediate | Results from the intramolecular cyclization of the imine. d-nb.infobeilstein-archives.org |

| Michael addition to enynones | Carbanion | Generated by the deprotonation of 3-oxo-3-phenylpropanenitrile. nih.gov |

| Michael addition to enynones | Diastereomeric Anions | Formed after the nucleophilic attack of the carbanion on the enynone. nih.gov |

| Iron-catalyzed oxidation (analogous system) | Iron(IV)-oxo species | A highly reactive oxidant. nih.gov |

Kinetic and Thermodynamic Aspects of Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the provided search results, general principles can be applied. The rate of the Me3Al-mediated synthesis of 1-aminoisoquinolines is influenced by factors such as temperature and the concentration of the Lewis acid catalyst. The reaction is typically carried out at elevated temperatures (e.g., 110 °C in toluene) for several hours, suggesting a significant activation energy barrier. nih.govd-nb.info

The Michael addition reaction is generally run at room temperature, with reaction times varying from 1 to 26 hours depending on the specific substrates. nih.gov This indicates that the activation barrier for this reaction is accessible under ambient conditions. The formation of diastereomers suggests that the transition states leading to each isomer are close in energy.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction mechanisms by influencing the stability of reactants, intermediates, and transition states.

In the Me3Al-mediated synthesis of 1-aminoisoquinolines, toluene (B28343) is used as the solvent. nih.govd-nb.info Toluene is a non-polar, aprotic solvent that is well-suited for reactions involving organometallic reagents like Me3Al. Its high boiling point allows the reaction to be conducted at the elevated temperatures required to overcome the activation energy barrier.

For the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones, methanol (B129727) is used as the solvent. nih.gov Methanol is a polar, protic solvent that can stabilize the charged intermediates, such as the sodium salt of the carbanion and the subsequent diastereomeric anions, through solvation. nih.gov This stabilization can lower the energy of the intermediates and the transition states, thereby facilitating the reaction.

Advanced Spectroscopic Elucidation and Structural Characterization

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical experiment for 3-(2-Oxo-1-phenylethyl)benzonitrile (molecular weight: 221.26 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 222 would be isolated and subjected to collision-induced dissociation. The fragmentation pattern provides a veritable fingerprint of the molecule, revealing its constituent parts.

The analysis of the MS/MS spectrum would focus on identifying characteristic cleavages. The structure of this compound contains several key functional groups and bonds whose fragmentation is predictable based on established principles of mass spectrometry. miamioh.edu The most probable fragmentation pathways would involve cleavages alpha to the carbonyl group, as this is a common and energetically favorable process for ketones. miamioh.edu

Expected Fragmentation Pathways:

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon would be expected to yield the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a dominant peak in the mass spectra of phenacyl derivatives.

Formation of the Tropylium (B1234903) Ion: The benzyl (B1604629) fragment (C₆H₅CH₂⁺) can rearrange to the very stable tropylium ion (C₇H₇⁺) at m/z 91. This is a characteristic fragment for compounds containing a benzyl moiety. researchgate.net

Fragments containing the Benzonitrile (B105546) Moiety: Cleavage can also result in fragments retaining the cyanophenyl group. For example, the loss of the benzoyl group (C₆H₅CO) from the molecular ion would lead to a fragment at m/z 116, corresponding to the [CH(C₆H₄CN)]⁺ portion. Further fragmentation of this ion could occur.

The specific fragments observed and their relative abundances allow chemists to piece together the molecule's structure, confirming the connectivity of the phenyl ring, the carbonyl group, and the cyanophenyl group. researchgate.net

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Predicted m/z | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 222.09 | [M+H]⁺ | C₁₅H₁₂NO⁺ | Protonated molecular ion. |

| 105.03 | Benzoyl cation | [C₆H₅CO]⁺ | Resulting from alpha-cleavage at the carbonyl group. A key diagnostic peak. |

| 91.05 | Tropylium ion | [C₇H₇]⁺ | Characteristic fragment for compounds with a benzyl or related group. researchgate.net |

| 116.05 | Cyanobenzyl-methine cation radical | [CH(C₆H₄CN)]⁺• | Indicates the presence of the 3-cyanophenyl-methine substructure. |

| 77.04 | Phenyl cation | [C₆H₅]⁺ | From further fragmentation of the benzoyl or phenyl-containing fragments. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is directly related to the electronic structure of the compound, particularly the nature and extent of its conjugated systems. aip.orgsphinxsai.com

The structure of this compound contains multiple chromophores: two phenyl rings, a nitrile group (C≡N), and a carbonyl group (C=O). These groups are arranged to form an extended π-conjugated system, specifically an α,β-unsaturated ketone (a chalcone (B49325) analogue), which heavily influences the UV-Vis spectrum. nih.govrsc.org

Two main types of electronic transitions are expected:

π → π* Transitions: These are high-energy, high-intensity absorptions characteristic of conjugated systems like aromatic rings and enones. researchgate.net For this compound, strong absorption bands are predicted due to the extended conjugation across the benzoyl group and the second phenyl ring. The benzonitrile moiety itself shows characteristic absorption. photochemcad.comnist.gov

n → π* Transitions: This is a lower-energy, lower-intensity absorption resulting from the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. rsc.org This transition is a hallmark of molecules containing a carbonyl group.

The presence of the conjugated system is expected to shift the primary absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic or red shift) compared to the non-conjugated parent chromophores. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Expected λₘₐₓ (nm) | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |

| ~220-240 | π → π | Benzonitrile and Phenyl Rings photochemcad.com | High |

| ~280-320 | π → π | Conjugated enone system (C₆H₅-CO-CH-C₆H₄) nih.govacs.org | High |

| ~330-370 | n → π* | Carbonyl group (C=O) rsc.org | Low |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While individual spectroscopic techniques provide vital information, a definitive structural assignment is only possible through the careful integration of data from multiple sources. egyankosh.ac.inyoutube.com The process mimics a logical deduction, where each piece of data corroborates or refines the proposed structure until all evidence is consistent with a single molecular entity. numberanalytics.comnih.gov For this compound, data from mass spectrometry, UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy would be collectively analyzed.

A typical integrated approach would proceed as follows:

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₅H₁₁NO. youtube.com This is the foundational piece of information.

Functional Group Identification:

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. A strong absorption band around 1685-1700 cm⁻¹ would indicate the conjugated ketone (C=O), while a sharp, medium-intensity peak around 2220-2240 cm⁻¹ would confirm the nitrile group (C≡N). numberanalytics.com Aromatic C-H and C=C stretches would also be visible.

UV-Vis Spectroscopy: As detailed in section 4.4, the UV-Vis spectrum would confirm the presence of the extended conjugated system, consistent with the proposed chalcone-like structure. nih.govacs.org

Connectivity and Framework Assembly:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for mapping the carbon-hydrogen framework. nih.gov The ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings and the aliphatic protons of the ethyl bridge. The chemical shifts and coupling patterns of these protons would reveal their connectivity. For instance, the protons of the -CH-CH₂- bridge in a related structure would appear as a characteristic AX₂ or AMX system. ¹³C NMR would show the correct number of carbon signals, with characteristic chemical shifts for the carbonyl carbon (~190-200 ppm), the nitrile carbon (~118-120 ppm), and the aromatic and aliphatic carbons.

Final Confirmation:

Tandem Mass Spectrometry (MS/MS): As described in section 4.3.2, the fragmentation pattern from MS/MS would serve as a final check, confirming the major structural subunits (benzoyl, cyanophenyl, etc.) and their linkage. researchgate.net

By combining these methods, a chemist can build a complete and validated picture of the molecule, starting from its elemental composition and moving through its functional groups to the precise arrangement of every atom in 3D space. numberanalytics.comyoutube.com

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like 3-(2-Oxo-1-phenylethyl)benzonitrile, MD simulations can reveal the preferred spatial arrangements of its constituent phenyl and benzonitrile (B105546) rings and the connecting ethyl chain.

MD simulations of related molecules, such as liquid benzonitrile, have been used to understand intermolecular interactions, including hydrogen bonding and molecular stacking. nih.gov Such simulations can provide insights into how this compound might behave in solution, including its interactions with solvent molecules and its aggregation tendencies. The analysis of simulation trajectories can reveal important structural and dynamic information, which is often difficult to obtain through experimental means alone. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

For instance, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. superfri.org Similarly, NMR chemical shifts can be predicted with good accuracy, aiding in the assignment of experimental spectra. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) can help in the interpretation of UV-Vis spectra, providing information about the electronic structure and chromophores within the molecule. nih.gov

Computational Mechanistic Predictions and Validation

Computational chemistry plays a crucial role in elucidating reaction mechanisms. For reactions involving 2-(2-oxo-2-phenylethyl)benzonitriles, a close structural analog, computational studies can help to propose and validate mechanistic pathways. beilstein-journals.orgnih.govbeilstein-archives.org For example, in the synthesis of 1-aminoisoquinolines, a proposed mechanism involves the initial condensation of the benzonitrile derivative with an amine, followed by an intramolecular cyclization. beilstein-journals.orgnih.govbeilstein-archives.orgcuny.edu

DFT calculations can be used to model the transition states and intermediates along a proposed reaction pathway. mdpi.com By calculating the activation energies for different possible steps, the most likely mechanism can be identified. This predictive capability is invaluable for optimizing reaction conditions and for designing new synthetic routes. mdpi.com

Structure-Reactivity Relationship (SAR) Computational Analysis

Structure-Reactivity Relationship (SAR) analysis aims to understand how the chemical structure of a molecule influences its reactivity. Computational methods are instrumental in establishing quantitative SAR (QSAR) models. For a molecule like this compound, computational SAR studies could explore how substituents on the phenyl or benzonitrile rings affect its reactivity in specific transformations.

By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build a mathematical model that correlates these descriptors with observed reactivity. While specific SAR studies on this exact compound are not prominent, the principles are widely applied in medicinal chemistry and materials science to design molecules with desired properties. semanticscholar.org

Computational Approaches to Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is directed by a combination of non-covalent interactions. Computational methods are essential for dissecting and quantifying these forces, which include hydrogen bonds, π-π stacking, and other van der Waals interactions.

Hydrogen Bonding: The structure of this compound contains two potential hydrogen bond acceptor sites: the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. rsc.org While the molecule itself lacks strong hydrogen bond donors (like O-H or N-H), it can accept hydrogen bonds from donor molecules. rsc.org Furthermore, it can participate in weaker C-H···O and C-H···N interactions, which can play a significant role in stabilizing the crystal lattice. Theoretical studies on nitriles confirm that the lone pair on the nitrogen atom makes it a competent hydrogen bond acceptor. researchgate.netquora.comrsc.org Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to model these interactions, calculating their geometries and contribution to lattice energy. researchgate.net

π-π Stacking and van der Waals Interactions: The presence of two aromatic rings (a phenyl group and a benzonitrile group) makes π-π stacking a dominant interaction in the crystal packing of this compound. Theoretical calculations on model systems like benzonitrile dimers have shown that displaced or T-shaped configurations are generally more stable than a direct face-to-face arrangement due to a more favorable balance of electrostatic and dispersion forces. Hybrid DFT functionals, which mix exact Hartree-Fock exchange with DFT exchange, have been shown to be particularly suitable for qualitatively reproducing the geometric and energetic details of π-stacked aromatic complexes. nih.gov

Research on benzonitrile homodimers using MP2/aug-cc-pVDZ level of theory has quantified the interaction energies for various geometric configurations. These studies found that the anti-face-to-face structure is the most stable, with a significant interaction energy, highlighting the importance of both electrostatic and dispersion contributions to the binding.

Table 1: Calculated Interaction Energies for Benzonitrile Dimer Configurations

This table presents data for the benzonitrile homodimer as a model system to illustrate the nature of π-π interactions relevant to the aromatic rings in this compound.

| Dimer Configuration | Optimal Distance (Å) | Interaction Energy (kcal/mol) |

| Anti-face-to-face | 3.41 | -11.51 |

| Slipped-parallel | 3.47 | -8.92 |

| T-shape | Not specified | Lower energy than parallel |

| Face-to-face | Not specified | Less stable |

Analysis of Non-Covalent Interactions: To visualize and characterize these complex interactions, computational chemists employ specialized analysis tools based on the calculated electron density.

Reduced Density Gradient (RDG) Analysis: Also known as Non-Covalent Interaction (NCI) analysis, this method allows for the identification and visualization of non-covalent interactions in real space. researchgate.net It plots the reduced density gradient against the electron density. Isosurfaces are then generated and colored to represent the nature of the interaction:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker, delocalized van der Waals interactions, typical of π-π stacking.

Red surfaces signify strong steric repulsion, often seen in the center of aromatic rings. researchgate.net

Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule. By mapping properties like the normalized contact distance (dnorm) onto this surface, it provides a visual representation of intermolecular contacts. The analysis can also generate a 2D "fingerprint" plot that quantifies the relative contribution of different types of interactions (e.g., H···H, C···H, O···H) to the total crystal packing. mdpi.com

These computational approaches provide a detailed picture of the intermolecular forces, explaining the observed crystal structure and providing a foundation for predicting the material properties of this compound.

Chemical Reactivity and Transformations of the Compound

Reactions of the Nitrile Functional Group

The nitrile group is a valuable functional group in organic synthesis due to its ability to undergo a wide variety of transformations. researcher.life Its linear geometry and strong dipole moment contribute to its unique reactivity.

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the nitrile. byjus.com This reaction is a cornerstone for forming new carbon-carbon bonds. byjus.com

The initial addition of a Grignard reagent to the nitrile carbon forms a magnesium salt of an imine. Subsequent hydrolysis of this intermediate yields a ketone. This two-step process provides an effective method for converting nitriles into ketones.

Table 1: Nucleophilic Addition to the Nitrile Group

| Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine-magnesium salt | Ketone (R-C=O) |

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemistrysteps.com

Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group in 3-(2-Oxo-1-phenylethyl)benzonitrile yields 3-benzoylbenzoic acid. This transformation can be achieved by heating the nitrile in the presence of either aqueous acid or base. jove.comlibretexts.orgjove.com

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. lumenlearning.comlibretexts.org An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion. jove.com

Base-catalyzed hydrolysis: In this mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org The reaction also proceeds through an amide intermediate, ultimately yielding a carboxylate salt. chemistrysteps.com An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid.

Partial Hydrolysis to Amides: Under milder conditions, the hydrolysis of the nitrile can be stopped at the amide stage. One common method involves the use of hydrogen peroxide in a basic solution. tandfonline.comthieme-connect.comgoogle.comresearchgate.net This method is often preferred as it can be more selective and avoids the overhydrolysis to the carboxylic acid. tandfonline.com Catalytic amounts of sodium molybdate in ethanol (B145695) with hydrogen peroxide have also been shown to effectively convert aromatic nitriles to amides in moderate to high yields. tandfonline.comtandfonline.com

Table 2: Hydrolysis of the Nitrile Group

| Reagents | Product | Description |

|---|---|---|

| H₃O⁺, heat | Carboxylic Acid | Complete hydrolysis under acidic conditions. libretexts.org |

| NaOH, H₂O, heat | Carboxylate Salt | Complete hydrolysis under basic conditions, requires acid workup. chemistrysteps.com |

| H₂O₂, NaOH | Amide | Partial hydrolysis to the primary amide. thieme-connect.comresearchgate.net |

The nitrile group can be reduced to a primary amine, (3-(aminomethyl)phenyl)(phenyl)methanone, providing a key synthetic route to aminomethyl compounds.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitriles. bme.huijaerd.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. ijaerd.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). bme.huoup.com The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bme.hu Recently, carbon-coated non-noble nickel-based catalysts have been developed for the efficient hydrogenation of aromatic nitriles under relatively mild conditions. rsc.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. chemistrysteps.comyoutube.com The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the nitrile carbon. chemistrysteps.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of transition metal catalysts like cobalt chloride (CoCl₂). masterorganicchemistry.comreddit.com

Table 3: Reduction of the Nitrile Group

| Reagent/Catalyst | Product | Conditions |

|---|---|---|

| H₂, Raney Ni / Pd/C | Primary Amine | High pressure, elevated temperature. bme.huoup.com |

| LiAlH₄, then H₂O | Primary Amine | Anhydrous ether solvent. masterorganicchemistry.comchemistrysteps.com |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. wikipedia.org

A prominent example is the reaction with azides to form tetrazoles. This transformation, often referred to as a [3+2] cycloaddition, involves reacting this compound with an azide source, such as sodium azide (NaN₃). organic-chemistry.orgnih.gov The reaction is frequently catalyzed by Lewis acids like zinc salts (e.g., ZnBr₂ or ZnCl₂) or involves acidic media. organic-chemistry.orgacs.orgrsc.org The use of zinc salts in water has been reported as a particularly safe and efficient method for synthesizing a wide variety of 5-substituted-1H-tetrazoles from nitriles. acs.orgorganic-chemistry.org This reaction provides a direct route to tetrazole-containing compounds, which are important in medicinal chemistry. thieme-connect.com

Nitrile oxides can also undergo 1,3-dipolar cycloaddition with the nitrile group, although the reaction with alkenes and alkynes is more common. wikipedia.orgresearchgate.net

The nitrile group can act as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. researcher.life This strategy allows for the selective introduction of new functional groups at positions on the aromatic ring that might otherwise be difficult to access. The nitrogen atom of the nitrile coordinates to the metal catalyst, positioning it in proximity to a specific C-H bond, typically at the ortho position. acs.org

Rhodium(III) catalysts, for example, have been used for the ortho-alkenylation of benzonitriles. nih.govacs.orgnih.gov In this process, the catalyst activates the C-H bond ortho to the nitrile group, leading to the formation of a new carbon-carbon bond with an alkene. While ortho-functionalization is most common, methods have also been developed that utilize specific templates to achieve meta-selective C-H functionalization directed by a nitrile group. nih.govacs.org

Reactions of the Ketone Functional Group

The carbonyl group of the ketone is another major site of reactivity in this compound. The carbon atom is electrophilic, and the oxygen atom is nucleophilic and basic.

Nucleophilic Addition: The ketone readily undergoes nucleophilic addition reactions at the carbonyl carbon.

Grignard Reaction: Addition of a Grignard reagent (R-MgX) to the ketone, followed by an acidic workup, results in the formation of a tertiary alcohol. organic-chemistry.orgchemguide.co.uk This reaction is a powerful tool for creating new C-C bonds and building more complex molecular structures. masterorganicchemistry.comquora.com

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol. This is commonly achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents. The more powerful lithium aluminum hydride (LiAlH₄) also effectively reduces ketones to secondary alcohols.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. lumenlearning.comwikipedia.org The reaction involves a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, which attacks the carbonyl carbon. libretexts.org The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide. organic-chemistry.org This reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.orgjove.com The steric hindrance around the ketone can affect the reaction's yield. jove.com

Table 4: Reactions of the Ketone Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Nucleophilic Addition | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-benzoylbenzonitrile |

| 3-cyanobenzophenone |

| 3-benzoylbenzoic acid |

| (3-(aminomethyl)phenyl)(phenyl)methanone |

| Sodium azide |

| Lithium aluminum hydride |

| Sodium borohydride |

| Triphenylphosphine oxide |

| Zinc bromide |

| Zinc chloride |

| Cobalt chloride |

| Sodium molybdate |

| Palladium on carbon |

| Platinum oxide |

Condensation Reactions

The active methylene (B1212753) group situated between the carbonyl and the phenyl group is acidic and can be readily deprotonated to form a stable enolate, which can participate in various condensation reactions.

Knoevenagel Condensation: In the presence of a base, this compound can undergo Knoevenagel condensation with aromatic aldehydes. This reaction involves the initial deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to yield a highly conjugated product. The use of catalysts like selenium-promoted ZrO2 can facilitate this transformation under mild, solvent-free conditions at room temperature .

A plausible reaction scheme for the Knoevenagel condensation of this compound with a generic aromatic aldehyde is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Aromatic Aldehyde | Base (e.g., piperidine, pyridine), heat | α,β-unsaturated ketone |

Claisen Condensation: While classic Claisen condensation involves the reaction between two esters, a variation known as the crossed Claisen condensation can occur between an ester and a ketone or nitrile wikipedia.org182.160.97organic-chemistry.orgmasterorganicchemistry.comlibretexts.org. In this context, the enolate of this compound can react with an ester to furnish a β-diketone derivative. The reaction is typically promoted by a strong base such as sodium ethoxide or sodium hydride 182.160.97.

Gewald Reaction: This multicomponent reaction provides a pathway to highly substituted 2-aminothiophenes. This compound can react with elemental sulfur and an active methylene compound (like another molecule of itself or a different nitrile) in the presence of a base wikipedia.orgumich.eduorganic-chemistry.orgderpharmachemica.commdpi.com. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

Reduction Reactions

The ketone and nitrile functionalities in this compound can be selectively or fully reduced using various reducing agents.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent nih.gov. Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) will also readily reduce the ketone umich.eduderpharmachemica.comchegg.combaranlab.org.

| Starting Material | Reagent | Product |

| This compound | NaBH₄, Methanol (B129727) | 3-(2-Hydroxy-1-phenylethyl)benzonitrile |

| This compound | LiAlH₄, then H₃O⁺ | 3-(2-Hydroxy-1-phenylethyl)benzonitrile |

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation umich.eduderpharmachemica.comchegg.combaranlab.org. The catalytic hydrogenation of structurally similar compounds like 3-phenylpropionitrile over a palladium on carbon (Pd/C) catalyst has been reported to yield the corresponding primary amine nih.govresearchgate.netnih.gov.

| Starting Material | Reagent/Catalyst | Product |

| This compound | 1. LiAlH₄, Ether 2. H₂O | 3-(2-Amino-1-phenylethyl)benzonitrile |

| This compound | H₂, Pd/C | 3-(2-Amino-1-phenylethyl)benzonitrile |

Complete Reduction: The use of a strong reducing agent like LiAlH₄ can potentially reduce both the ketone and the nitrile group simultaneously, leading to the formation of an amino alcohol.

Enolate Chemistry and α-Functionalization

The generation of an enolate from this compound is a key step that opens up a variety of α-functionalization reactions. The enolate is an ambident nucleophile and can react at either the carbon or the oxygen atom, although reactions at the carbon are more common with soft electrophiles bham.ac.uk.

α-Alkylation: The enolate can be alkylated at the α-carbon by reaction with alkyl halides in an Sₙ2-type reaction libretexts.orguwo.caresearchgate.netyoutube.com. The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions.

α-Acylation: The enolate can also undergo acylation at the α-carbon when treated with an acylating agent such as an acid chloride or an anhydride. This reaction leads to the formation of a β-diketone derivative nih.govnih.gov.

Reactivity of the Phenylethyl Moiety

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on each ring will govern the position of substitution.

The Phenyl Ring Attached to the Carbonyl Group (Phenacyl Moiety): The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this ring will predominantly occur at the meta position.

The Phenyl Ring of the Benzonitrile (B105546) Moiety: The cyano group is also a deactivating, meta-directing group. However, the entire -(CH(Ph)C(=O)Ph) substituent on the benzonitrile ring needs to be considered. In the related compound 3-phenylpropanenitrile, where a saturated side chain is present, the side chain acts as an alkyl substituent, leading to ortho- and para-substitution chegg.comaskfilo.comstudy.com. Given the presence of the phenyl and carbonyl groups in the side chain of the target molecule, the directing effect will be a complex interplay of inductive and steric factors, but ortho- and para-substitution are likely to be favored on the benzonitrile ring.

Synergistic Reactivity Between Nitrile and Ketone Functionalities

The proximate arrangement of the ketone and nitrile functionalities allows for synergistic reactivity, where both groups participate in a concerted or sequential manner to form complex heterocyclic structures. This is particularly evident in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, in the synthesis of pyridines, pyrimidines, and pyrazoles, the ketone provides an electrophilic center for initial attack, while the nitrile group can be involved in subsequent cyclization and aromatization steps baranlab.orgnih.govmdpi.combu.edu.egyoutube.comorganic-chemistry.orgchim.itorganic-chemistry.org.

Derivatization for Synthetic Utility

The diverse reactivity of this compound makes it a versatile precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocycles:

Pyridines: Condensation with 1,3-dicarbonyl compounds or their equivalents in the presence of ammonia (B1221849) or an ammonium source can lead to the formation of substituted pyridines baranlab.orgmdpi.comorganic-chemistry.org.

Pyrimidines: Reaction with amidines, ureas, or thioureas can yield pyrimidine derivatives bu.edu.egorganic-chemistry.org.

Pyrazoles: Condensation with hydrazine or its derivatives provides a straightforward route to substituted pyrazoles nih.govyoutube.comchim.it.

Thiophenes: As mentioned in the Gewald reaction, this compound is a suitable starting material for the synthesis of 2-aminothiophenes wikipedia.orgumich.eduorganic-chemistry.orgderpharmachemica.commdpi.com.

The following table summarizes some of the potential derivatizations:

| Starting Material | Reagent(s) | Product Class |

| This compound | 1,3-Dicarbonyl, NH₄OAc | Substituted Pyridine |

| This compound | Guanidine | Substituted Pyrimidine |

| This compound | Hydrazine Hydrate | Substituted Pyrazole |

| This compound | S₈, Active Methylene Compound, Base | Substituted 2-Aminothiophene |

Advanced Applications in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The unique structural framework of 3-(2-oxo-1-phenylethyl)benzonitrile and its isomers positions them as crucial building blocks for the assembly of intricate and highly functionalized organic molecules. The presence of both nucleophilic and electrophilic centers within the same molecule allows for its participation in a range of carbon-carbon bond-forming reactions, leading to the construction of complex acyclic and carbocyclic systems.

A significant application of related benzonitrile (B105546) derivatives is demonstrated in the Michael addition reaction. For instance, 3-oxo-3-phenylpropanenitrile, a close analog, readily participates in Michael additions to linear conjugated enynones. researchgate.netrsc.org This reaction proceeds via the formation of a carbanion at the active methylene (B1212753) position, which then attacks the β-carbon of the α,β-unsaturated ketone of the enynone. This process results in the formation of polyfunctional δ-diketones, which are themselves valuable intermediates for further synthetic transformations. researchgate.netrsc.org The reaction is typically carried out under basic conditions, using reagents such as sodium methoxide (B1231860) in methanol (B129727). researchgate.net

The general scheme for this transformation can be represented as follows:

Scheme 1: Michael Addition of a 3-Oxo-3-phenylpropanenitrile analog to a linear conjugated enynone.

This reaction highlights the utility of the oxo-benzonitrile core in generating molecular complexity in a single step. The resulting δ-diketones can be further elaborated into a variety of complex structures, demonstrating the power of this compound derivatives as foundational building blocks in multistep syntheses.

Precursor for Heterocyclic Compounds

The strategic positioning of the nitrile and ketone functionalities in isomers of this compound makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds. The intramolecular reaction between these two groups, or their sequential reaction with external reagents, provides a powerful tool for the construction of nitrogen- and oxygen-containing ring systems.

A prominent example is the synthesis of substituted 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles. nih.govrsc.orgnih.gov This transformation is typically achieved through a domino reaction involving nucleophilic addition to the nitrile group followed by an intramolecular cyclization onto the ketone carbonyl. A variety of amines can be used as the nucleophile, leading to a diverse range of substituted 1-aminoisoquinolines. nih.govnih.gov

The reaction is often mediated by a Lewis acid, such as trimethylaluminum (B3029685) (Me₃Al), which activates the nitrile group towards nucleophilic attack. nih.govrsc.orgnih.gov The proposed mechanism involves the initial formation of an amidine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final isoquinoline (B145761) product. nih.gov This methodology has proven to be robust, with good functional group tolerance, and has even been applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. rsc.org

Below is a table summarizing the synthesis of various substituted 1-aminoisoquinolines from different 2-(2-oxo-2-phenylethyl)benzonitrile derivatives and amines.

| Entry | 2-(2-oxo-2-phenylethyl)benzonitrile Derivative | Amine | Product (Substituted 1-Amino-isoquinoline) | Yield (%) |

| 1 | 2-(2-Oxo-2-phenylethyl)benzonitrile | Aniline | 1-(Phenylamino)-3-phenylisoquinoline | 85 |

| 2 | 2-(2-Oxo-2-phenylethyl)benzonitrile | 4-Methoxyaniline | 1-((4-Methoxyphenyl)amino)-3-phenylisoquinoline | 82 |

| 3 | 2-(2-Oxo-2-(4-chlorophenyl)ethyl)benzonitrile | Aniline | 3-(4-Chlorophenyl)-1-(phenylamino)isoquinoline | 80 |

| 4 | 2-(2-Oxo-2-phenylethyl)benzonitrile | Benzylamine | 1-(Benzylamino)-3-phenylisoquinoline | 75 |

| 5 | 2-(2-Oxo-2-phenylethyl)benzonitrile | 1-Methylpiperazine | CWJ-a-5 | 81 |

Data compiled from studies on the synthesis of 1-aminoisoquinolines. nih.govrsc.org

This synthetic route showcases the exceptional utility of 2-(2-oxo-2-phenylethyl)benzonitriles as direct precursors to medicinally relevant heterocyclic scaffolds.

Synthesis of Advanced Organic Materials Precursors

The inherent functionalities within this compound and its derivatives make them attractive precursors for the synthesis of advanced organic materials. The aromatic rings, the nitrile group, and the ketone functionality can all be chemically modified to tune the electronic and photophysical properties of the resulting molecules, making them suitable for applications in materials science.

Benzonitrile derivatives, in a broader context, are known to be key intermediates in the production of various functional materials, including dyes and polymers. medcraveonline.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for polymerization or for attachment to other molecular frameworks. The aromatic rings can be functionalized to modulate properties such as solubility, thermal stability, and solid-state packing, which are crucial for material performance.

While direct applications of this compound in this area are still emerging, related structures have shown significant promise. For instance, derivatives of 3-benzoylpyridine, which can be conceptually derived from the δ-diketones mentioned in section 7.1, are components of activated delayed fluorescence organic light-emitting diodes (OLEDs). mdpi.com Furthermore, benzimidazole (B57391) derivatives incorporating a cyanochalcone fragment, which shares structural similarities with the target compound, have been investigated as corrosion inhibitors for copper, demonstrating their potential in surface science and materials protection. scirp.org The synthesis of benzodioxinones, which are precursors to reactive ketenes used in polymer synthesis, also highlights the potential of related phenolic compounds. nih.gov

The versatility of the benzonitrile scaffold suggests that this compound could serve as a valuable precursor for a new generation of functional organic materials with tailored properties.

Development of New Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound and its isomers has spurred the development of novel synthetic methodologies. The ability of the molecule to undergo cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, is particularly noteworthy.

The development of this methodology involved the screening of various Lewis acids and reaction conditions to optimize the efficiency of the cascade process. nih.gov The success of this approach underscores the potential of the 2-(2-oxo-2-phenylethyl)benzonitrile framework to inspire the design of new and innovative synthetic transformations.

Further research into the reactivity of this compound is likely to lead to the discovery of additional novel synthetic methods. For example, the development of enantioselective transformations utilizing this prochiral substrate could provide access to a wide range of chiral building blocks and complex molecules. The exploration of its reactivity under various catalytic conditions, including transition metal catalysis and organocatalysis, remains a fertile area for future investigation.

Enzymatic and Biocatalytic Interactions

In Vitro Binding Studies with Relevant Enzymes and Biomacromolecules

In vitro studies are crucial for characterizing the interactions between a substrate like 3-(2-Oxo-1-phenylethyl)benzonitrile and various enzymes. These studies help in determining the substrate specificity, understanding the reaction mechanisms, and identifying potential biocatalysts for specific transformations.

The substrate specificity of enzymes towards this compound is investigated by screening a variety of enzymes, particularly ketoreductases and nitrilases.

Ketoreductases (KREDs)/Carbonyl Reductases: These enzymes are known to catalyze the asymmetric reduction of the ketone group in aromatic β-ketonitriles to the corresponding chiral β-hydroxy nitriles. acs.orgacs.org The specificity of KREDs can be influenced by the substituents on the aromatic rings. For instance, a carbonyl reductase from Candida magnoliae (CMCR) has been shown to efficiently reduce various aromatic β-ketonitriles with excellent enantioselectivity, producing the (R)-enantiomer. acs.org Studies on a range of aromatic ketones have demonstrated that aldo-keto reductases (AKRs) can exhibit broad substrate specificity, effectively reducing ketones with different electronic and steric properties. nih.govmdpi.com The presence of the benzonitrile (B105546) group in this compound makes it a plausible substrate for KREDs that accommodate bulky aromatic substituents. rsc.org

Nitrilases: These enzymes catalyze the hydrolysis of the nitrile group to a carboxylic acid. bohrium.comnih.gov The substrate scope of nitrilases can be broad, encompassing both aliphatic and aromatic nitriles. acs.org A nitrilase from Synechocystis sp. strain PCC6803 has been shown to hydrolyze benzonitrile. researchgate.net The position of the substituent on the benzonitrile ring can affect the enzyme's activity. Therefore, this compound is a potential substrate for nitrilases, which could lead to the formation of 3-(2-oxo-1-phenylethyl)benzoic acid. The biotransformation of various benzonitrile herbicides has been demonstrated using Rhodococcus species, which possess a nitrile hydratase-amidase pathway, first converting the nitrile to an amide and then to the carboxylic acid. nih.gov

The following table illustrates the typical substrate specificity of a ketoreductase with various aromatic β-ketonitriles, providing an insight into the potential enzymatic reduction of this compound.

| Substrate (Aromatic β-ketonitrile) | Enzyme | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 3-Oxo-3-phenylpropanenitrile | Carbonyl Reductase from Candida magnoliae (CMCR) | (R) | >99% | acs.org |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Carbonyl Reductase from Candida magnoliae (CMCR) | (R) | >99% | acs.org |

| 3-(4-Methylphenyl)-3-oxopropanenitrile | Carbonyl Reductase from Candida magnoliae (CMCR) | (R) | >99% | acs.org |

Understanding the mechanism of enzyme-catalyzed reactions is fundamental for their application and optimization.

Ketoreduction: The reduction of the ketone in this compound by a KRED typically involves the transfer of a hydride from a cofactor, usually NADPH or NADH, to the carbonyl carbon. rsc.org The reaction follows a general acid-base catalysis mechanism, where a conserved tyrosine residue in the active site protonates the carbonyl oxygen. rsc.org The stereochemical outcome of the reaction is determined by the orientation of the substrate in the enzyme's active site. A common issue in the bioreduction of β-ketonitriles using whole-cell biocatalysts is a competing α-ethylation reaction, which can be eliminated by using isolated recombinant enzymes. acs.orgacs.org

Nitrile Hydrolysis: The enzymatic hydrolysis of the nitrile group can proceed through two main pathways. Nitrilases directly convert the nitrile to a carboxylic acid and ammonia (B1221849) in a single step. bohrium.comnih.gov The proposed mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group. asm.org Alternatively, the nitrile hydratase-amidase pathway involves two separate enzymes. Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the corresponding carboxylic acid by an amidase. nih.govnih.gov

In Silico Modeling of Enzyme-Substrate/Inhibitor Interactions

Computational modeling provides valuable insights into the interactions between enzymes and substrates at a molecular level, guiding experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a substrate in an enzyme's active site. For this compound, docking studies with ketoreductases and nitrilases can help to:

Predict Binding Affinity: Estimate the binding energy and stability of the enzyme-substrate complex.

Rationalize Stereoselectivity: Understand why a particular stereoisomer is preferentially formed by visualizing the substrate's orientation relative to the catalytic residues. pnas.org

Identify Key Residues: Pinpoint the amino acid residues that are crucial for substrate binding and catalysis. nih.gov

For example, docking studies with a nitrilase from Burkholderia cenocepacia J2315 have provided insights into the binding of mandelonitrile (B1675950) derivatives, revealing the importance of the catalytic triad (B1167595) (Cys-Glu-Lys) for hydrolysis. asm.org Similarly, docking simulations of ketoreductases have been used to understand the molecular basis for substrate binding and to guide protein engineering efforts. nih.gov

The following table presents a hypothetical summary of results from a molecular docking study of this compound with a ketoreductase.

| Enzyme | Ligand | Docking Score (kcal/mol) | Interacting Residues | Predicted Outcome |

| Ketoreductase (Model) | This compound | -8.5 | Tyr190, Ser142, Trp286 | Favorable binding for reduction of the ketone. |

| Nitrilase (Model) | This compound | -7.2 | Cys164, Glu48, Lys130 | Favorable binding for hydrolysis of the nitrile. |

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds structurally related to this compound, QSAR analysis could be employed to:

Predict the enzymatic conversion rate or the enantioselectivity based on various molecular descriptors (e.g., steric, electronic, and hydrophobic properties).

Design novel substrates or inhibitors with improved properties.

Enzyme Engineering and Directed Evolution for Modified Activity

The natural activity and stability of enzymes are often not optimal for industrial applications. Enzyme engineering and directed evolution are powerful tools used to tailor enzymes for specific purposes.

For the biocatalysis of this compound, these techniques could be applied to:

Enhance Catalytic Activity: Increase the rate of the enzymatic reaction, leading to higher product yields in a shorter time. asm.org

Improve Stereoselectivity: Engineer enzymes to produce a single desired stereoisomer with high purity. rsc.orgpnas.org

Broaden Substrate Scope: Modify an enzyme to accept a wider range of substrates, including bulky molecules like this compound. acs.org

Increase Stability: Improve the enzyme's tolerance to process conditions such as temperature, pH, and organic solvents. researchgate.net

Directed evolution has been successfully used to improve the performance of both ketoreductases and nitrilases. rsc.orgrsc.org For example, a nitrilase from Burkholderia cenocepacia strain J2315 was engineered through a protein engineering approach to enhance its enantioselectivity and activity for the hydrolysis of o-chloromandelonitrile. asm.org Similarly, ketoreductases have been evolved to exhibit increased thermal stability and activity, and even to reverse their enantiomeric preference. rsc.org

The following table provides examples of how enzyme engineering has been used to improve the properties of relevant enzymes.

| Enzyme | Engineering Strategy | Improvement | Reference |

| Nitrilase from Burkholderia cenocepacia J2315 | Protein Engineering (Site-directed Mutagenesis) | Enhanced enantioselectivity (from 89.2% to 99.1% ee) and relative activity (360% of wild type) for o-chloromandelonitrile. | asm.org |

| Lactobacillus brevis Ketoreductase (LbCR) | Directed Evolution | Increased thermal stability and activity. | rsc.org |

| Ketoreductase from Exiguobacterium sp. F42 | Structure-guided Rational Direct Evolution | Remarkably improved activity toward various bulky α-amino β-keto esters with excellent stereoselectivity. | rsc.org |

Biocatalytic Transformations for Asymmetric Synthesis

The asymmetric synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a compound is often dictated by its stereochemistry. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of enantiomerically pure compounds. In the context of this compound and related β-ketonitriles, biocatalytic reductions of the ketone moiety are a key strategy to produce the corresponding chiral β-hydroxy nitriles, which are valuable precursors for various bioactive molecules.

The primary approach involves the stereoselective reduction of the prochiral ketone in this compound and its analogs, yielding either the (R)- or (S)-β-hydroxy nitrile. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which often exhibit high enantioselectivity.

One of the significant challenges in using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or certain fungi, is the occurrence of a competing α-ethylation reaction. This side reaction can lower the chemical yield of the desired β-hydroxy nitrile. acs.org The ethyl group is believed to originate from the ethanol (B145695) produced during the metabolism of the microorganism. acs.org To circumvent this issue, the use of isolated and purified enzymes, particularly recombinant carbonyl reductases, has proven to be a more effective strategy, completely eliminating the ethylation side product. acs.orgresearchgate.netorganic-chemistry.org

A notable example of achieving high enantioselectivity for the (R)-enantiomer is the use of a recombinant carbonyl reductase from Candida magnoliae (CMCR). This enzyme has been shown to efficiently catalyze the reduction of a variety of aromatic β-ketonitriles to their corresponding (R)-β-hydroxy nitriles with excellent optical purity and high yields. acs.orgresearchgate.netorganic-chemistry.org The reaction typically employs a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to recycle the NADPH required by the carbonyl reductase. acs.orgorganic-chemistry.org This enzymatic system has demonstrated broad substrate scope, tolerating various substituents on the phenyl ring of benzoylacetonitrile (B15868) derivatives. acs.orgorganic-chemistry.org

Table 1: Asymmetric Reduction of Aromatic β-Ketonitriles using Candida magnoliae Carbonyl Reductase (CMCR)

This table presents data on the biocatalytic reduction of various benzoylacetonitrile derivatives, which serve as structural analogs to this compound, using a recombinant carbonyl reductase from Candida magnoliae (CMCR). The data highlights the efficiency and high enantioselectivity of this enzymatic transformation for producing (R)-β-hydroxy nitriles.

| Substrate (Benzoylacetonitrile Derivative) | Reaction Time (h) | Conversion (%) | Product Configuration | Enantiomeric Excess (ee, %) |

| 3-Oxo-3-phenylpropanenitrile | 24 | >99 | R | 98 |

| 3-(4-Fluorophenyl)-3-oxopropanenitrile | 24 | >99 | R | 99 |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | 24 | >99 | R | 99 |

| 3-(4-Bromophenyl)-3-oxopropanenitrile | 48 | 95 | R | 99 |

| 3-(4-Methylphenyl)-3-oxopropanenitrile | 24 | >99 | R | 97 |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 48 | 92 | R | 99 |

Data sourced from Zhu et al., Org. Lett., 2007. acs.org

For the synthesis of the (S)-enantiomer of β-hydroxy nitriles, different microbial systems are employed. The fungus Curvularia lunata has been reported to reduce β-ketonitriles to the corresponding (S)-β-hydroxy nitriles. acs.org The yields for these transformations range from 41% to 77%, with enantiomeric excess values between 40% and 98%, depending on the substrate and reaction conditions. acs.org The selection of an appropriate biocatalyst is therefore crucial for controlling the stereochemical outcome of the reduction.

The chiral β-hydroxy nitriles obtained from the initial reduction are versatile intermediates that can be further transformed enzymatically into other valuable compounds, such as β-hydroxy carboxylic acids. This subsequent step often involves the use of nitrilases. For instance, the (R)-β-hydroxy nitriles produced by CMCR can be hydrolyzed using a nitrilase from Synechocystis sp. to yield the corresponding (R)-β-hydroxy carboxylic acids in high yields (80-90%) while preserving the optical purity. acs.orgorganic-chemistry.org This two-step enzymatic cascade provides an environmentally benign route to chiral β-hydroxy acids, avoiding the harsh conditions often required for chemical hydrolysis. organic-chemistry.org

Table 2: Sequential Enzymatic Synthesis of (R)-β-Hydroxy Carboxylic Acids

This table illustrates the second step of a sequential biocatalytic process, where the (R)-β-hydroxy nitriles, produced via the enzymatic reduction of β-ketonitriles, are converted into the corresponding (R)-β-hydroxy carboxylic acids using a nitrilase enzyme.

| Substrate ((R)-β-Hydroxy Nitrile) | Enzyme Source | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-3-Hydroxy-3-phenylpropanenitrile | Synechocystis sp. NIT6803 | 90 | 98 |

| (R)-3-(4-Fluorophenyl)-3-hydroxypropanenitrile | Synechocystis sp. NIT6803 | 88 | 99 |

| (R)-3-(4-Chlorophenyl)-3-hydroxypropanenitrile | Synechocystis sp. NIT6803 | 85 | 99 |

| (R)-3-(4-Bromophenyl)-3-hydroxypropanenitrile | Synechocystis sp. NIT6803 | 82 | 99 |

| (R)-3-(4-Methylphenyl)-3-hydroxypropanenitrile | Synechocystis sp. NIT6803 | 89 | 97 |

| (R)-3-(4-Methoxyphenyl)-3-hydroxypropanenitrile | Synechocystis sp. NIT6803 | 80 | 99 |

Data sourced from Zhu et al., Org. Lett., 2007. acs.org

Advanced Analytical Method Development for Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for separating 3-(2-Oxo-1-phenylethyl)benzonitrile from reaction mixtures and for accurately determining its purity. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution, sensitivity, and applicability to a wide range of compounds. The presence of two phenyl rings and a polar ketone group makes it well-suited for reversed-phase HPLC.

Detailed research on analogous compounds like benzonitrile (B105546) and other aromatic molecules demonstrates the effectiveness of reversed-phase chromatography. sielc.comhelixchrom.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column would be a suitable choice, providing hydrophobic interactions with the phenyl groups. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com Adding a buffer or an acid modifier like trifluoroacetic acid can improve peak shape, especially if interacting with residual silanols on the column. sielc.com

Furthermore, this compound possesses a chiral center at the carbon atom bonded to both phenyl rings. Separating its enantiomers is essential for stereospecific research. This is achievable using chiral HPLC, which employs a chiral stationary phase (CSP). csfarmacie.cz The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. chiralpedia.com Macrocyclic antibiotic-based CSPs, for example, can separate a wide variety of chiral compounds under normal, reversed-phase, or polar organic conditions. csfarmacie.cz

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique applicable to volatile and thermally stable compounds. ijarnd.com For this compound, its viability depends on its boiling point and whether it degrades at the high temperatures required for vaporization in the GC injector and column. Given its molecular weight of 221.26 g/mol and complex structure, it is expected to have a relatively high boiling point, necessitating a temperature-programmed analysis.

The analysis of simpler benzonitrile compounds by GC is well-documented. nist.govcardiff.ac.uk Typically, a non-polar or medium-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would be appropriate. The retention index of a compound is a key parameter in GC and is influenced by the analyte's hydrophobicity and the polarity of the column. zenodo.orgresearchgate.net

Example GC Method Parameters:

| Parameter | Value |